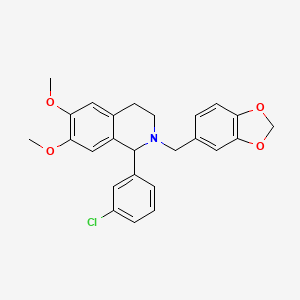![molecular formula C19H22N2O3 B4888885 N-(3,4-dimethylphenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide](/img/structure/B4888885.png)
N-(3,4-dimethylphenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide is a chemical compound that belongs to the class of amides. It is also known as A-769662, a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an enzyme that plays a crucial role in regulating energy balance in cells and organisms. A-769662 has been shown to activate AMPK in vitro and in vivo, making it a promising tool for scientific research.
作用机制
A-769662 activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that increase its activity. AMPK activation leads to the phosphorylation of downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4. These effects lead to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, which are all important for maintaining energy balance in cells and organisms.
Biochemical and Physiological Effects:
A-769662 has been shown to have several biochemical and physiological effects. In vitro studies have shown that A-769662 increases glucose uptake, fatty acid oxidation, and mitochondrial biogenesis in a dose-dependent manner. In vivo studies have shown that A-769662 improves glucose tolerance and insulin sensitivity in mice fed a high-fat diet. These effects make A-769662 a promising compound for the treatment of metabolic disorders such as diabetes and obesity.
实验室实验的优点和局限性
A-769662 has several advantages for use in lab experiments. It is a readily available compound that can be synthesized in large quantities with high purity. It has been extensively characterized in vitro and in vivo, making it a well-established tool for the activation of AMPK. However, there are also limitations to the use of A-769662 in lab experiments. It has been shown to have off-target effects on other enzymes, such as protein kinase A and protein kinase C. It is also important to note that the effects of A-769662 on AMPK activation may vary depending on the cell type and experimental conditions used.
未来方向
There are several future directions for the use of A-769662 in scientific research. One area of interest is the development of A-769662 analogs with improved specificity and potency for AMPK activation. Another area of interest is the use of A-769662 in combination with other compounds for the treatment of metabolic disorders. Finally, the use of A-769662 in animal models of disease, such as diabetes and obesity, may provide valuable insights into its potential therapeutic applications.
合成方法
The synthesis of A-769662 involves several steps, including the reaction of 3,4-dimethylaniline with 4-methylphenol in the presence of a base to form the intermediate 3,4-dimethyl-N-(4-methylphenoxy)aniline. This intermediate is then reacted with ethanediamine to form the final product, N-(3,4-dimethylphenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide. The synthesis of A-769662 has been optimized to improve yield and purity, making it a readily available compound for scientific research.
科学研究应用
A-769662 has been widely used in scientific research as a tool to activate AMPK. AMPK is a key regulator of energy metabolism in cells and organisms, making it an attractive target for drug development. A-769662 has been shown to activate AMPK in vitro and in vivo, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. These effects make A-769662 a promising compound for the treatment of metabolic disorders such as diabetes and obesity.
属性
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[2-(4-methylphenoxy)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13-4-8-17(9-5-13)24-11-10-20-18(22)19(23)21-16-7-6-14(2)15(3)12-16/h4-9,12H,10-11H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANGMQMMLNUDBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC(=O)C(=O)NC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(1-acetyl-4-piperidinyl)oxy]-N-(2,5-difluorobenzyl)-4-methoxybenzamide](/img/structure/B4888818.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-4-piperidinecarboxamide](/img/structure/B4888831.png)

![ethyl 5-methyl-4-[(4-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate hydrochloride](/img/structure/B4888841.png)
![2-chloro-N-{1-[1-(2-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4888848.png)
![2-amino-4-(4-ethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4888854.png)
![N~1~-allyl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4888868.png)
![2-methoxyethyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4888872.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)-N~2~-methylglycinamide](/img/structure/B4888882.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B4888883.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[(3-methyl-2-pyridinyl)methyl]benzamide](/img/structure/B4888900.png)
